molecular formula C7H14S B14692269 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene CAS No. 24653-47-2

3,3-Dimethyl-2-(methylsulfanyl)but-1-ene

Cat. No.: B14692269
CAS No.: 24653-47-2
M. Wt: 130.25 g/mol
InChI Key: KNHKAJNWYIJDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(methylsulfanyl)but-1-ene: is an organic compound with the molecular formula C7H14S It is characterized by the presence of a butene backbone with two methyl groups and a methylsulfanyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium iodide, acetone as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3,3-Dimethylbut-1-ene.

    Substitution: 3,3-Dimethyl-2-(substituted)but-1-ene derivatives.

Scientific Research Applications

Chemistry: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing compounds on biological systems. It can also be used as a probe to investigate enzyme-catalyzed reactions involving sulfur atoms.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structural features make it valuable for the synthesis of compounds with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its methylsulfanyl group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated by its ability to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

    3,3-Dimethylbut-1-ene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    3,3-Dimethyl-2-(methylthio)butanoic acid: Contains a carboxylic acid group instead of the double bond, leading to different chemical properties and reactivity.

    3,3-Dimethyl-2-(methylsulfanyl)butanoic acid: Similar structure but with a carboxylic acid group, used in different applications.

Uniqueness: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is unique due to the presence of both a double bond and a methylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

24653-47-2

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3,3-dimethyl-2-methylsulfanylbut-1-ene

InChI

InChI=1S/C7H14S/c1-6(8-5)7(2,3)4/h1H2,2-5H3

InChI Key

KNHKAJNWYIJDJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.